1-(3-Furoyl)-1,4-diazepane
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Overview
Description
“1-(3-Furoyl)-1,4-diazepane” is likely a compound that contains a furoyl group and a diazepane ring. Furoyl group is a functional group consisting of a furan ring bonded to a carbonyl group . Diazepane is a seven-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3-Furoyl)-1,4-diazepane” are not available, similar compounds are often synthesized through reactions involving furoyl chlorides .Molecular Structure Analysis
The molecular structure of “1-(3-Furoyl)-1,4-diazepane” would likely involve a seven-membered diazepane ring attached to a furoyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions of “1-(3-Furoyl)-1,4-diazepane” would likely be influenced by the reactivity of the furoyl group and the diazepane ring. Furoyl groups can undergo various reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Furoyl)-1,4-diazepane” would be influenced by its molecular structure. For example, the presence of the furoyl group could influence its polarity and solubility .Scientific Research Applications
Synthesis and Chemical Reactivity
1-(3-Furoyl)-1,4-diazepane, as part of the broader class of diazepane derivatives, has seen considerable interest in synthetic organic chemistry. Research has focused on the development of novel synthetic methods to produce various diazepane derivatives due to their potential in medicinal chemistry and material science.
- Catalyst-Free Synthesis: The catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes has been reported, utilizing a three-component one-pot method that offers high chemo- and regioselectivity, with yields up to 96% (Mittersteiner et al., 2019).
- Polyheterocyclic Chemical Space Exploration: A novel polyheterocyclic chemical space was explored through one-pot four-component coupling reactions, generating complex structures like 6H-furo[3,2-f]pyrrolo[1,2-d][1,4]diazepine, highlighting the versatility of diazepane derivatives in constructing intricate molecular architectures (Yoon et al., 2020).
- Facile Access to New Diazepines Derivatives: The synthesis of new diazepine derivatives, including 1,4-diazepines, has been achieved through one-pot double condensation reactions, leading to compounds with potential spectroscopic and structural applications (Ahumada et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,4-diazepan-1-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPYRRBZJNYSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588212 |
Source
|
Record name | (1,4-Diazepan-1-yl)(furan-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furoyl)-1,4-diazepane | |
CAS RN |
915923-81-8 |
Source
|
Record name | 3-Furanyl(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4-Diazepan-1-yl)(furan-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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